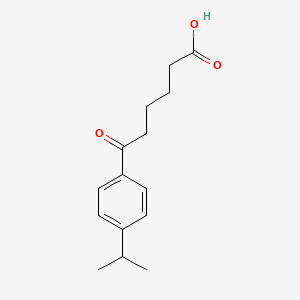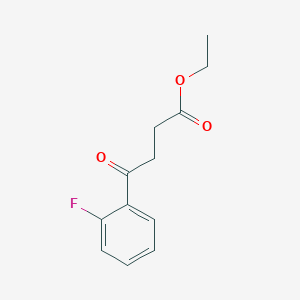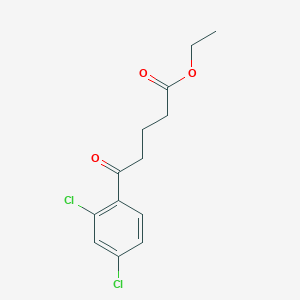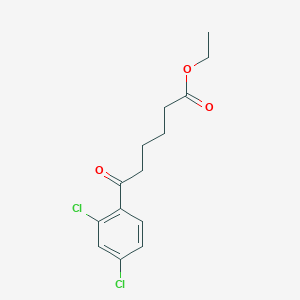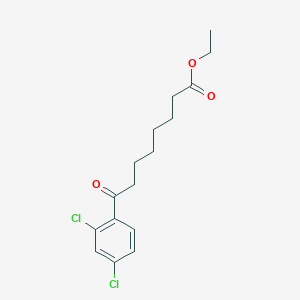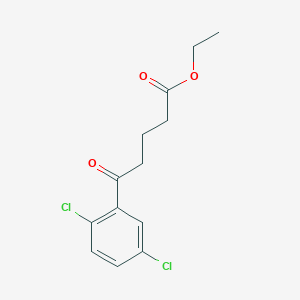![molecular formula C26H24F3N3O3 B1326275 (E)-(4R,9aS)-7-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene]-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6-one CAS No. 937812-80-1](/img/structure/B1326275.png)
(E)-(4R,9aS)-7-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene]-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(4R,9aS)-7-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene]-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6-one is a useful research compound. Its molecular formula is C26H24F3N3O3 and its molecular weight is 483.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Alzheimer’s Disease Treatment
Gamma-Secretase Modulators have been pivotal in the development of treatments for Alzheimer’s Disease (AD). They selectively modulate the activity of gamma-secretase, an enzyme complex responsible for producing amyloid-beta (Aβ) peptides . By shifting the production from longer, more aggregation-prone forms of Aβ to shorter, less toxic ones, GSMs offer a therapeutic strategy to reduce the formation of amyloid plaques, a hallmark of AD .
Understanding Enzymatic Mechanisms
GSMs have facilitated insights into the enzymatic mechanisms of gamma-secretase. The complex nature of this intramembrane protease has made it a challenging target for drug development. Small molecule probes derived from GSMs have enabled researchers to gain structural and functional insights into gamma-secretase, aiding in the development of more effective therapeutics .
Cancer Research
The modulation of gamma-secretase activity by GSMs has implications in cancer research. Gamma-secretase plays a role in the Notch signaling pathway, which is involved in cell differentiation and proliferation. Aberrant Notch signaling is implicated in various cancers, and GSMs can help in understanding and potentially treating Notch-related malignancies .
Neurogenesis and Development
Gamma-secretase is involved in broad biological pathways, including neurogenesis and development. GSMs can be used to study the role of gamma-secretase in these processes, providing insights into how modulation of this enzyme affects cellular development and the formation of neural networks .
Modulatory Protein Research
Recent discoveries have highlighted the role of gamma-secretase modulatory proteins (GSMPs) in regulating the activity and specificity of gamma-secretase. GSMs can be used to study the function of these GSMPs, shedding light on another layer of regulation and offering potential targets for therapeutic intervention .
Drug Development Strategies
GSMs represent a shift in drug development strategies for neurodegenerative diseases. Unlike broad-spectrum gamma-secretase inhibitors, which have failed in clinical trials due to lack of substrate specificity, GSMs offer a more targeted approach. They provide a framework for developing disease-modifying agents that can fine-tune the cleavage activity of gamma-secretase towards less toxic peptide products .
作用機序
Target of Action
Gamma-secretase modulators (GSMs) primarily target the gamma-secretase , an intramembrane aspartyl protease . This enzyme is critical for the generation of amyloid-beta (Aβ) peptides , which are integral to the pathogenesis of Alzheimer’s disease (AD) .
Mode of Action
The mode of action of GSMs involves a shift in the cleavage site of the gamma-secretase on the amyloid precursor protein (APP), resulting in a change in the length of the Aβ peptides produced . The goal is to reduce the formation of the toxic Aβ42 peptide and increase the production of shorter, non-toxic Aβ peptides .
Biochemical Pathways
The biochemical pathway affected by GSMs is the amyloidogenic pathway, which leads to the production of Aβ peptides. In this pathway, APP is first cleaved by beta-secretase (BACE1), and subsequently by gamma-secretase . The length of the Aβ peptide formed depends on the position at which gamma-secretase cuts the protein . GSMs modulate this process, aiming to decrease the production of the toxic Aβ42 peptide, which readily aggregates into plaques .
Result of Action
The primary result of the action of GSMs is a reduction in the levels of the pathogenic Aβ species . This is achieved without affecting the overall processing of APP or other gamma-secretase substrates such as Notch . The ultimate goal is to prevent the accumulation of Aβ plaques in the brain, which is a hallmark of AD .
特性
IUPAC Name |
(4R,7E,9aS)-7-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]-4-(3,4,5-trifluorophenyl)-1,3,4,8,9,9a-hexahydropyrido[2,1-c][1,4]oxazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N3O3/c1-15-11-31(14-30-15)22-6-3-16(8-24(22)34-2)7-17-4-5-19-12-35-13-23(32(19)26(17)33)18-9-20(27)25(29)21(28)10-18/h3,6-11,14,19,23H,4-5,12-13H2,1-2H3/b17-7+/t19-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNYOQKVZQVBLC-RTCGXNAVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C=C3CCC4COCC(N4C3=O)C5=CC(=C(C(=C5)F)F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)/C=C/3\CC[C@H]4COC[C@H](N4C3=O)C5=CC(=C(C(=C5)F)F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647302 |
Source


|
| Record name | (4R,7E,9aS)-7-{[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]methylidene}-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937812-80-1 |
Source


|
| Record name | (4R,7E,9aS)-7-{[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]methylidene}-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


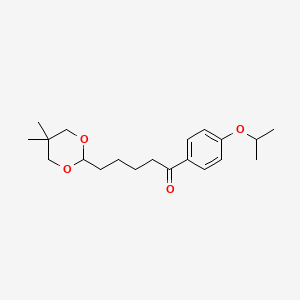

![1-[3,5-Bis(trifluoromethyl)phenyl]-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one](/img/structure/B1326197.png)


